REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][CH2:20][NH2:21])[CH:14]=1>C(O)C>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:21][CH2:20][CH2:19][C:15]1[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=1)=[O:4]
|
Name
|
|
Quantity
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4.89 g
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Type
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reactant
|
Smiles
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C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
|
|
Quantity
|
3.66 g
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)CCN
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Name
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|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 22 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
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Type
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TEMPERATURE
|
Details
|
cooled
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Reaction Time |
22 h |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=O)NCCC=2C=NC=CC2)C=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |